[1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine
Description
[1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine (CAS: 1017043-63-8) is a pyrrolidine-based secondary amine with a 3-bromophenyl substituent. Its molecular formula is C₁₁H₁₅BrN₂, with a molecular weight of 255.15 g/mol. Key physicochemical properties include a predicted density of 1.38 g/cm³, boiling point of 361.1°C, and pKa of 10.12, indicative of moderate basicity .
Properties
IUPAC Name |
[1-(3-bromophenyl)pyrrolidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-10-2-1-3-11(6-10)14-5-4-9(7-13)8-14/h1-3,6,9H,4-5,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUABTOHPKFPMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine and subsequent reduction. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydroxide ions, amine groups.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering .
Mechanism of Action
The mechanism of action of [1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Biological Activity
[1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C12H14BrN, with a molecular weight of 252.15 g/mol. The structure features a pyrrolidine ring substituted with a bromophenyl group, which is believed to play a significant role in its biological activity.
The mechanism of action of this compound involves interactions with various molecular targets, including receptors and enzymes. These interactions can modulate signaling pathways that are critical for cellular functions.
Key Molecular Targets:
- Neurotransmitter Receptors : The compound may influence neurotransmitter signaling, particularly in the central nervous system.
- Enzymatic Pathways : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against flaviviruses such as Zika and dengue. The presence of the bromine substituent may enhance the binding affinity to viral targets, thus inhibiting viral replication.
Antitumor Activity
Preliminary investigations suggest that this compound could possess antitumor properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in the bromine substituent's position or the size of the pyrrolidine ring can significantly impact its pharmacological profile.
| Compound Variant | Substituent Position | Biological Activity |
|---|---|---|
| Original | 3-bromo | Moderate antiviral |
| Variant A | 4-bromo | Increased potency |
| Variant B | No bromine | Reduced activity |
Study 1: Antiviral Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antiviral efficacy of several brominated derivatives against Zika virus. The compound this compound showed promising results with an IC50 value indicating effective inhibition of viral replication .
Study 2: Antitumor Mechanism
A separate investigation focused on the compound's effects on human cancer cell lines. The results demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased cell viability, suggesting its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
